molecular formula C19H19N3O4S2 B2891605 N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE CAS No. 1002484-00-5

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B2891605
CAS No.: 1002484-00-5
M. Wt: 417.5
InChI Key: IIHSRLHNKOIDEP-UHFFFAOYSA-N
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Description

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE is a chemical compound used in scientific research. Its diverse properties make it valuable for various applications, such as drug discovery and material synthesis.

Preparation Methods

The synthesis of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group tolerant conditions . The preparation of the compound typically involves the use of boron reagents and palladium catalysts under specific reaction conditions .

Chemical Reactions Analysis

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound is utilized in a wide range of scientific research applications. It is valuable in drug discovery due to its unique chemical structure and properties. Additionally, it is used in material synthesis, where its diverse properties contribute to the development of new materials. The compound’s applications extend to chemistry, biology, medicine, and industry, making it a versatile tool for researchers .

Mechanism of Action

The mechanism of action of N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to affect various biological processes through its chemical interactions .

Comparison with Similar Compounds

N-{3-[6-(ETHANESULFONYL)PYRIDAZIN-3-YL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE can be compared to other pyridazine and pyridazinone derivatives. These compounds share similar chemical structures and exhibit a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The uniqueness of this compound lies in its specific chemical modifications, which enhance its utility in various research applications.

Properties

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-3-27(23,24)19-12-11-18(20-21-19)15-5-4-6-16(13-15)22-28(25,26)17-9-7-14(2)8-10-17/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHSRLHNKOIDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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